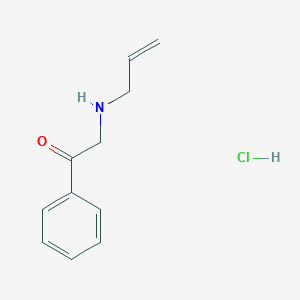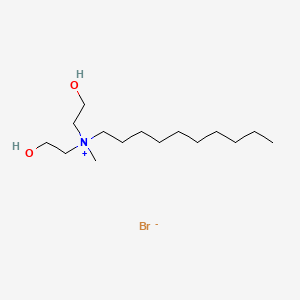
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide: is a quaternary ammonium compound known for its high surface activity and is often used in various industrial and scientific applications. This compound is characterized by its ability to act as a surfactant, which makes it valuable in processes such as flotation separation and other applications requiring surface-active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide typically involves the reaction of decylamine with ethylene oxide and methyl bromide. The process can be summarized as follows:
Reaction with Ethylene Oxide: Decylamine reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)decylamine.
Quaternization: The resulting N,N-bis(2-hydroxyethyl)decylamine is then quaternized with methyl bromide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reaction is typically carried out in a solvent-free environment to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or other amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes, aiding in the extraction of cellular components.
Industry: The compound is used in the flotation separation of minerals, particularly in the beneficiation of iron ores
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The molecular pathways involved include interactions with lipid bilayers and proteins, which facilitate the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)glycine
- N,N-Bis(2-hydroxyethyl)benzylamine
Comparison:
- N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but differs in the alkyl chain length and saturation. It is used primarily in lubricants and cosmetics.
- N,N-Bis(2-hydroxyethyl)glycine: Known as BICINE, it is used as a buffering agent in biochemical research.
- N,N-Bis(2-hydroxyethyl)benzylamine: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness: N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts high surface activity and makes it particularly effective in applications requiring strong surfactants .
Eigenschaften
CAS-Nummer |
113402-34-9 |
|---|---|
Molekularformel |
C15H34BrNO2 |
Molekulargewicht |
340.34 g/mol |
IUPAC-Name |
decyl-bis(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C15H34NO2.BrH/c1-3-4-5-6-7-8-9-10-11-16(2,12-14-17)13-15-18;/h17-18H,3-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ULOMEYHCTBRGAQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


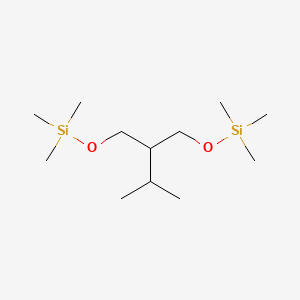
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
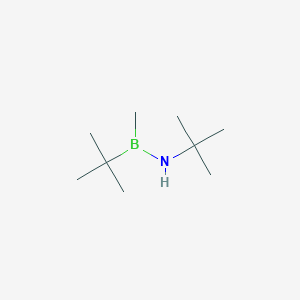
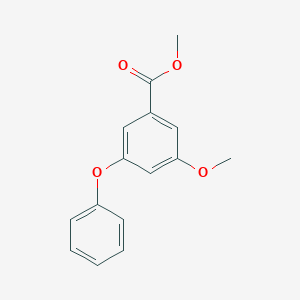
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)
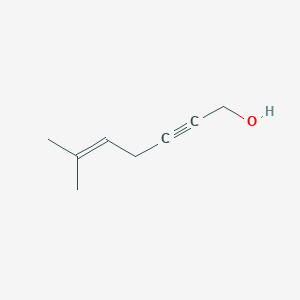

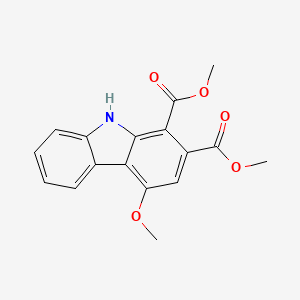

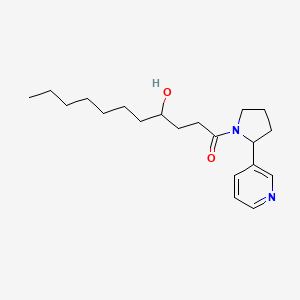
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
